Aliarin

PPARγ partial agonism Metabolic syndrome Adipogenesis

Standard PPARγ full agonists like TZDs cause significant adverse effects, hindering metabolic drug discovery. Aliarin (CAS 84294-77-9) offers a research-grade partial agonist with a unique prenylated side chain. - Partial PPARγ agonism promotes adipogenesis and insulin sensitivity without fluid retention, weight gain, or cardiac hypertrophy. - Validated in 3T3-L1 adipocyte assays; ideal for SAR studies and HTS positive control. - High purity, in-stock, ready for global shipment.

Molecular Formula C22H24O8
Molecular Weight 416.4 g/mol
Cat. No. B592817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAliarin
Molecular FormulaC22H24O8
Molecular Weight416.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24O8/c1-11(10-23)4-5-12-8-13(6-7-14(12)24)20-22(29-3)19(27)17-16(30-20)9-15(25)21(28-2)18(17)26/h6-9,11,23-26H,4-5,10H2,1-3H3
InChIKeyVLVYYPSDJMDDBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Aliarin: PPARγ Partial Agonist for Metabolic Research


Aliarin (CAS 84294-77-9) is a prenylated flavonoid isolated from the aerial parts of Dodonaea viscosa [1]. It has been identified as a potential partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor critical for adipogenesis, glucose homeostasis, and inflammation [2]. Aliarin belongs to the flavone subclass of flavonoids and is characterized by a unique 4-hydroxy-3-methylbutyl side chain [1]. Its role in modulating adipocyte function distinguishes it from other flavonoids that lack this specific substitution pattern [2].

Workflow PPARγ partial agonism pathway studies
Structural identity Prenylated flavonoid with unique 4-hydroxy-3-methylbutyl side chain
Research context Metabolic research, adipogenesis and insulin sensitivity assays

Why Aliarin Is Irreplaceable in PPARγ Studies


In-class substitution of Aliarin with other flavonoids is not scientifically justified due to its unique structural features and functional profile. Aliarin is a partial PPARγ agonist, a property that distinguishes it from full agonists like thiazolidinediones (TZDs), which are associated with significant adverse effects including fluid retention, weight gain, and cardiac hypertrophy [1]. Furthermore, the specific prenylated side chain of Aliarin contributes to its distinct binding mode and downstream effects on adipogenesis and insulin sensitivity, as demonstrated in 3T3-L1 adipocytes [2]. Generic flavonoids lack this specific substitution pattern, and their PPARγ activation profiles, if any, can vary widely from full agonism to no activity, making Aliarin a non-interchangeable research tool for investigating partial PPARγ agonism and its therapeutic implications in metabolic disorders [REFS-1, REFS-2].

Full-agonist context mismatch
Full PPARγ agonists (e.g., TZDs) introduce fluid retention and cardiac hypertrophy endpoints that may confound partial agonism readouts.
Prenylation-dependent binding
Generic flavonoids lack the specific prenylated side chain; PPARγ activation profiles vary widely and may not replicate Aliarin’s partial agonist profile.
Endpoint profile may shift
Class-level flavonoid substitution may alter adipogenesis endpoint patterns; direct replacement requires validation in target cell models.

Aliarin: Evidence-Based Comparisons


Partial PPARγ Agonism vs. Full Agonist Rosiglitazone

Aliarin functions as a partial PPARγ agonist, in contrast to the full agonist rosiglitazone, a thiazolidinedione (TZD) drug [1]. While rosiglitazone is an efficacious insulin sensitizer, its full agonism is linked to adverse effects such as fluid retention, weight gain, and increased cardiovascular risk [1]. Aliarin's partial agonism profile suggests it may offer a therapeutic window with reduced side effects, a key differentiator for research into safer PPARγ-targeted therapies [REFS-1, REFS-2].

Partial PPARγ Agonism
Class-level
Aliarin: Partial agonist Rosiglitazone: Full agonist
Supports partial agonism mechanism studies
Qualitative difference; in vitro transactivation data
PPARγ partial agonism Metabolic syndrome Adipogenesis

Adipogenesis and Insulin Sensitivity in 3T3-L1 Cells

In 3T3-L1 preadipocytes, Aliarin induced adipogenesis, a key process for improving insulin sensitivity [1]. The compound significantly upregulated adiponectin mRNA levels and enhanced insulin sensitivity, as demonstrated in a glucose uptake assay [1]. This functional profile is consistent with its partial PPARγ agonism and is a direct, quantifiable outcome that distinguishes Aliarin from other flavonoids that do not promote adipocyte differentiation [1].

3T3-L1 Adipogenesis
Reported
Adipogenesis and adiponectin mRNA upregulation
Supports metabolic cell-model endpoint review
Fold-change not reported; 3T3-L1 differentiation assay
Adipocyte differentiation Insulin sensitivity 3T3-L1

Aliarin Research and Industrial Applications


Partial PPARγ Agonism for Diabetes & Metabolic Syndrome

Aliarin is an ideal tool compound for researchers aiming to dissect the molecular mechanisms of partial PPARγ agonism. Its ability to promote adipogenesis and enhance insulin sensitivity without the full agonist-associated adverse effects makes it a valuable lead for developing safer antidiabetic drugs [1]. It can be used in cell-based assays (e.g., 3T3-L1 adipocytes) and in vivo models of insulin resistance to validate target engagement and efficacy [1].

PPARγ SAR of Prenylated Flavonoids

Aliarin's unique prenylated side chain is a key structural determinant for its PPARγ partial agonist activity [2]. It serves as a crucial reference compound for SAR studies exploring how specific flavonoid substitutions modulate PPARγ binding, agonism type (full vs. partial), and downstream gene expression [2]. Researchers can use Aliarin to benchmark the activity of newly synthesized flavonoid analogs.

Adipogenesis & Insulin Sensitivity Assay Validation

Given its well-characterized effects on adipocyte differentiation and insulin sensitivity, Aliarin is a reliable positive control for high-throughput screening campaigns aimed at identifying new adipogenic agents or insulin sensitizers from natural product libraries [1]. Its consistent activity in 3T3-L1 cells provides a robust benchmark for assay validation and quality control [1].

Application
Selection Property
Validation Focus
PPARγ partial agonism research
Partial agonist profile (non-TZD)
Adipogenesis and insulin sensitivity endpoints
Prenylated flavonoid SAR
Unique prenylated side chain
PPARγ binding and transactivation profiling
Adipogenesis assay development
Consistent adipogenic activity in 3T3-L1
Assay benchmarking and QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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